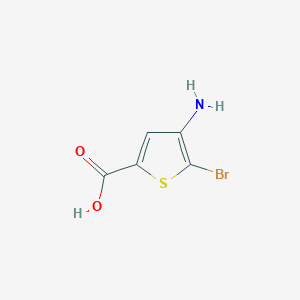

4-Amino-5-bromo-2-thiophenecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-5-bromothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c6-4-2(7)1-3(10-4)5(8)9/h1H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJRQBYVIMZIIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70527618 | |

| Record name | 4-Amino-5-bromothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70527618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89499-42-3 | |

| Record name | 4-Amino-5-bromo-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89499-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-bromothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70527618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 4-Amino-5-bromo-2-thiophenecarboxylic acid

CAS Number: 89499-42-3

This technical guide provides a comprehensive overview of 4-Amino-5-bromo-2-thiophenecarboxylic acid, a key building block for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

This compound is a substituted thiophene derivative with the molecular formula C₅H₄BrNO₂S.[1][2] Its structure, featuring an amino group, a bromine atom, and a carboxylic acid moiety on the thiophene ring, makes it a versatile intermediate in organic synthesis.

| Property | Value | Reference |

| CAS Number | 89499-42-3 | [1] |

| Molecular Formula | C₅H₄BrNO₂S | [1][2] |

| Molecular Weight | 222.06 g/mol | [2] |

| Appearance | Powder or liquid | |

| Purity | Typically ≥95% | [1][2] |

| Boiling Point | 439.3°C (Predicted) | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis and Purification

A plausible synthetic pathway is outlined below:

References

4-Amino-5-bromo-2-thiophenecarboxylic acid molecular weight

An In-depth Technical Guide to 4-Amino-5-bromo-2-thiophenecarboxylic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides an illustrative synthetic protocol, and explores its applications, particularly in the realm of drug development. The information is tailored for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Chemical and Physical Properties

This compound is a substituted thiophene derivative. The presence of an amino group, a bromine atom, and a carboxylic acid function on the thiophene ring makes it a versatile building block for the synthesis of more complex molecules. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₄BrNO₂S | [1][2] |

| Molecular Weight | 222.06 g/mol | [1][2][3] |

| CAS Number | 89499-42-3 | [1][2] |

| Purity | ≥95% | [1][2] |

| Storage Temperature | 2-8°C | [3] |

| Boiling Point | 439.3°C | [3] |

Table 1: Physicochemical Properties of this compound.

Synthesis and Experimental Protocols

Illustrative Synthetic Protocol: Synthesis of a Thiophene Carboxylic Acid Derivative

This protocol is based on general methods for the synthesis of thiophene carboxylic acids and their derivatives.

Objective: To synthesize a functionalized 2-thiophenecarboxylic acid.

Materials:

-

Thiophene or a suitable thiophene precursor

-

Carbon tetrachloride (CCl₄)

-

Methanol (CH₃OH)

-

A transition metal catalyst (e.g., Vanadium, Iron, or Molybdenum-containing catalysts)

-

Solvents for extraction and purification (e.g., diethyl ether, hexanes)

-

Reagents for work-up (e.g., sodium bicarbonate solution, brine)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the starting thiophene material, methanol, and carbon tetrachloride.

-

Catalyst Addition: Introduce the chosen transition metal catalyst to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain the temperature for a specified period, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired thiophene carboxylic acid derivative.

Applications in Drug Development

This compound serves as a crucial starting material in the synthesis of various pharmaceutical compounds. Its structural features allow for easy functionalization, making it a valuable precursor for creating active pharmaceutical ingredients (APIs) with a heterocyclic core.[3] It is particularly noted for its use in the development of anti-diabetic and anti-hypertensive drugs.[3]

The related compound, 5-bromothiophene-2-carboxylic acid, is a key precursor for novel bioactive molecules with potential antibacterial and spasmolytic activities.[4][5] This highlights the broader utility of brominated thiophene carboxylic acids in medicinal chemistry. The bromine atom can enhance interactions with biological targets, while the carboxylic acid group can be modified to improve solubility and bioavailability.[4]

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates a generalized synthetic pathway starting from a simple thiophene to a functionalized thiophene carboxylic acid ester, based on documented chemical transformations.

References

- 1. This compound – Biotuva Life Sciences [biotuva.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound [myskinrecipes.com]

- 4. 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9 [benchchem.com]

- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-Amino-5-bromo-2-thiophenecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 4-Amino-5-bromo-2-thiophenecarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide combines reported values with standardized experimental protocols for analogous organic compounds to provide a comprehensive resource.

Core Physical Properties

This compound is a substituted thiophene, a class of sulfur-containing heterocyclic compounds that are key building blocks in the synthesis of pharmaceuticals and other functional materials.[1] Its structure, featuring amino, bromo, and carboxylic acid functional groups, makes it a versatile intermediate for further chemical modifications.[1]

Table 1: Summary of Physical Properties for this compound

| Property | Value | Source |

| CAS Number | 89499-42-3 | [2] |

| Molecular Formula | C₅H₄BrNO₂S | [2] |

| Molecular Weight | 222.06 g/mol | [1][2] |

| Boiling Point | 439.3°C | [1] |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | 2-8°C | [1] |

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of this compound are not extensively published. Therefore, this section outlines standard methodologies used for similar crystalline organic compounds.

1. Melting Point Determination

The melting point of a solid is a critical indicator of its purity. Pure crystalline solids typically exhibit a sharp melting point range.

-

Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or a Thiele tube with a calibrated thermometer.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

For high accuracy, the determination is repeated at least twice, and the average value is reported.

-

2. Boiling Point Determination

While a boiling point is reported, it is likely a predicted value due to the high temperature, at which the compound may decompose. Experimental determination would typically be performed under reduced pressure.

-

Apparatus: Distillation apparatus with a vacuum pump, manometer, and a calibrated thermometer.

-

Procedure:

-

A sample of the compound is placed in a distillation flask with a few boiling chips.

-

The apparatus is assembled for vacuum distillation, ensuring all joints are properly sealed.

-

The system is evacuated to the desired pressure.

-

The flask is heated gently.

-

The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that pressure.

-

A nomograph can be used to correct the boiling point to standard pressure, although this is less accurate for high-boiling compounds.

-

3. Solubility Determination

Solubility is a key parameter for applications in drug development and synthesis.

-

Apparatus: Vials, analytical balance, magnetic stirrer, and a set of standard laboratory solvents.

-

Procedure (Tiered Approach):

-

Initial Screening: A small, accurately weighed amount of this compound (e.g., 10 mg) is added to a vial containing a known volume of solvent (e.g., 1 mL).

-

Mixing: The mixture is stirred vigorously at a controlled temperature (e.g., 25°C) for a set period.[3]

-

Observation: The solution is visually inspected for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble at that concentration.

-

Tiered Solvent System: A hierarchical approach is often used, starting with aqueous buffers at different pH values, followed by common organic solvents of varying polarity (e.g., ethanol, methanol, DMSO, dichloromethane).[3] The solubility of thiophene derivatives is generally higher in organic solvents than in water.[4][5]

-

Quantitative Analysis: For precise solubility measurement, the saturated solution is filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

-

4. Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure. A sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and the spectrum is recorded. The chemical shifts, coupling constants, and integration of the peaks provide detailed information about the arrangement of atoms.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A small amount of the solid sample is typically analyzed as a KBr pellet or using an ATR accessory. Characteristic absorption bands for the amino (N-H), carboxylic acid (O-H and C=O), and thiophene ring vibrations would be expected.[7]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).[8]

Synthetic Pathway and Applications

This compound is a valuable starting material in organic synthesis. Its functional groups allow for a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules for pharmaceuticals and materials science.

Below is a diagram illustrating a general synthetic workflow where this compound could be utilized as a precursor for the synthesis of a more complex substituted thiophene derivative.

Caption: General synthetic workflow utilizing this compound.

This workflow illustrates how the carboxylic acid group can be protected via esterification, followed by a palladium-catalyzed Suzuki coupling at the bromine position to introduce an aryl group. Subsequent hydrolysis of the ester reveals the carboxylic acid in the final product. This type of synthetic route is common in the development of novel compounds for drug discovery.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound – Biotuva Life Sciences [biotuva.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9 [benchchem.com]

An In-depth Technical Guide on the Solubility of 4-Amino-5-bromo-2-thiophenecarboxylic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 4-Amino-5-bromo-2-thiophenecarboxylic acid. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound is publicly available at the time of this report. This document, therefore, provides a detailed, generalized experimental protocol for determining the solubility of a solid organic compound like this compound. Additionally, it includes a discussion on the potential applications of this compound in medicinal chemistry, particularly as a precursor for synthesizing pharmacologically active agents.

Section 1: Solubility Data

As of the latest search, no peer-reviewed studies or database entries containing quantitative solubility data (e.g., in g/L or mol/L) for this compound in common aqueous or organic solvents were identified. Researchers are advised to determine this data experimentally. The following sections provide a standard methodology for such a determination.

Table for Experimental Data Recording

The following table is provided as a template for researchers to systematically record their experimentally determined solubility data for this compound.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

| Water | |||

| Phosphate-Buffered Saline (pH 7.4) | |||

| Methanol | |||

| Ethanol | |||

| Dimethyl Sulfoxide (DMSO) | |||

| N,N-Dimethylformamide (DMF) | |||

| Acetone | |||

| Acetonitrile | |||

| Dichloromethane | |||

| Ethyl Acetate |

Section 2: Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks

Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent in which it is freely soluble (e.g., DMSO) for creating a standard curve for quantification.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent in a vial. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Equilibration: Tightly cap the vials and place them in a shaker or incubator at a constant temperature. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Dilution and Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC, UV-Vis).

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility of the compound in the test solvent based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

Section 3: Relevance in Drug Development

Aminothiophene derivatives, such as this compound, are valuable building blocks in medicinal chemistry. They serve as precursors for the synthesis of various heterocyclic compounds with a wide range of biological activities.

Synthesis of Thieno[2,3-d]pyrimidines

One important class of compounds synthesized from aminothiophenes are thieno[2,3-d]pyrimidines. These fused heterocyclic systems are structurally analogous to purines and have been extensively investigated as inhibitors of various protein kinases, which are key targets in cancer therapy. The amino and carboxylic acid functionalities on the thiophene ring allow for cyclization reactions to form the pyrimidine ring.

Role as Potential Kinase Inhibitors

Several studies have shown that thieno[2,3-d]pyrimidine derivatives can act as potent inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are implicated in tumor growth and angiogenesis. The development of novel kinase inhibitors is a major focus in oncology drug discovery.

Signaling Pathway Diagram

Navigating the Spectroscopic Landscape of 4-Amino-5-bromo-2-thiophenecarboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectra of 4-Amino-5-bromo-2-thiophenecarboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific compound, this document presents a comprehensive predicted ¹H and ¹³C NMR profile. These predictions are derived from established substituent effects on the thiophene ring, drawing upon spectral data from closely related analogues. This guide also outlines a detailed experimental protocol for the acquisition of NMR data and presents a logical workflow for the spectroscopic analysis of novel thiophene derivatives.

Predicted NMR Spectral Data

The chemical shifts for this compound have been estimated by considering the additive effects of the amino (-NH₂), bromo (-Br), and carboxylic acid (-COOH) substituents on the thiophene nucleus. Data from various substituted thiophenes, including bromothiophenes, aminothiophenes, and thiophenecarboxylic acids, were used to inform these predictions.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to exhibit three main signals: a singlet for the remaining thiophene ring proton, a broad singlet for the amine protons, and a broad singlet for the carboxylic acid proton. The predicted chemical shifts are summarized in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H3 | 6.5 - 7.0 | Singlet | The sole proton on the thiophene ring. |

| -NH₂ | 5.0 - 6.0 | Broad Singlet | Chemical shift can vary with solvent and concentration. |

| -COOH | 12.0 - 13.0 | Broad Singlet | Chemical shift is highly dependent on solvent and temperature. |

Solvent: DMSO-d₆

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five carbon atoms in the molecule. The estimated chemical shifts are detailed in Table 2. These predictions are based on the known effects of amino, bromo, and carboxyl groups on the carbon chemical shifts in aromatic and heteroaromatic systems.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 (-COOH) | 162 - 167 | Carbonyl carbon of the carboxylic acid. |

| C3 | 110 - 115 | Carbon adjacent to both the amino and carboxylic acid-bearing carbons. |

| C4 (-NH₂) | 145 - 150 | Carbon bearing the amino group. |

| C5 (-Br) | 95 - 100 | Carbon bearing the bromo group. |

| -COOH | 162 - 167 | Carbonyl carbon of the carboxylic acid. |

Solvent: DMSO-d₆

Experimental Protocols for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following detailed experimental protocols are recommended. These are based on standard procedures for the analysis of substituted thiophenes.[1]

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable protons (e.g., -NH₂ and -COOH).

-

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy

-

Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Acquisition Parameters:

-

Spectral Width: 15 ppm

-

Number of Scans: 16-32

-

Relaxation Delay: 2 seconds

-

Acquisition Time: 2-3 seconds

-

-

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction.

¹³C NMR Spectroscopy

-

Spectrometer: A 100 MHz or higher frequency spectrometer (corresponding to a 400 MHz ¹H frequency) is recommended.

-

Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with single lines for each carbon.

-

Acquisition Parameters:

-

Spectral Width: 200 ppm

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds

-

Acquisition Time: 1-2 seconds

-

-

Processing: Perform a Fourier transform of the FID, followed by phase and baseline correction.

Logical Workflow for Spectroscopic Analysis

The structural elucidation of a novel thiophene derivative like this compound using NMR spectroscopy follows a systematic workflow. This process ensures accurate data acquisition and interpretation, leading to unambiguous structure confirmation.

This comprehensive guide provides a foundational understanding of the expected NMR characteristics of this compound and a practical framework for its experimental investigation. The predictive nature of the spectral data underscores the importance of experimental verification for the definitive structural elucidation of this and other novel chemical entities.

References

An In-depth Technical Guide to the Synthesis of 4-Amino-5-bromo-2-thiophenecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for 4-Amino-5-bromo-2-thiophenecarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The described methodology involves a multi-step sequence commencing with the esterification of 2-thiophenecarboxylic acid, followed by regioselective nitration, reduction of the nitro group to an amine, selective bromination, and concluding with ester hydrolysis to yield the target molecule. This guide provides detailed experimental protocols for each key transformation, quantitative data for expected yields and reaction conditions, and logical diagrams to illustrate the synthesis workflow.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a five-step process. The pathway is designed to control the regiochemistry of the substitution on the thiophene ring, ensuring the desired placement of the amino and bromo groups at the C4 and C5 positions, respectively.

The overall synthetic scheme is as follows:

Caption: Overall synthesis pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step in the synthesis. The quantitative data is summarized in the subsequent tables.

Step 1: Esterification of 2-Thiophenecarboxylic acid

The initial step involves the protection of the carboxylic acid group as a methyl ester to prevent unwanted side reactions in the subsequent nitration step.

Protocol:

-

To a solution of 2-thiophenecarboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-thiophenecarboxylate.

-

Purify the crude product by vacuum distillation or column chromatography.

| Parameter | Value | Reference |

| Starting Material | 2-Thiophenecarboxylic acid | Commercially Available |

| Reagents | Methanol, Sulfuric acid | Commercially Available |

| Reaction Time | 4 - 6 hours | General Knowledge |

| Temperature | Reflux | General Knowledge |

| Yield | >95% | Assumed based on standard procedure |

| Purification | Vacuum distillation | General Knowledge |

Step 2: Nitration of Methyl 2-thiophenecarboxylate

This step introduces a nitro group at the C4 position of the thiophene ring. The reaction conditions must be carefully controlled to favor the formation of the desired 4-nitro isomer over the 5-nitro isomer.

Protocol:

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C.

-

Slowly add methyl 2-thiophenecarboxylate to the cooled nitrating mixture with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration and wash thoroughly with cold water until the washings are neutral.

-

Dry the solid to obtain the crude methyl 4-nitro-2-thiophenecarboxylate.

-

Recrystallize the crude product from a suitable solvent like ethanol to get the pure product.

| Parameter | Value | Reference |

| Starting Material | Methyl 2-thiophenecarboxylate | Product of Step 1 |

| Reagents | Fuming Nitric Acid, Sulfuric Acid | Commercially Available |

| Reaction Time | 1 - 2 hours | General Knowledge |

| Temperature | 0 - 10 °C | General Knowledge |

| Yield | Moderate to good | Dependent on regioselectivity |

| Purification | Recrystallization (Ethanol) | General Knowledge |

Step 3: Reduction of Methyl 4-nitro-2-thiophenecarboxylate

The nitro group is reduced to an amino group in this step. Several reducing agents can be employed, with tin(II) chloride in hydrochloric acid being a common and effective method.

Protocol:

-

Suspend methyl 4-nitro-2-thiophenecarboxylate in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude methyl 4-amino-2-thiophenecarboxylate by column chromatography.

| Parameter | Value | Reference |

| Starting Material | Methyl 4-nitro-2-thiophenecarboxylate | Product of Step 2 |

| Reagents | Tin(II) chloride dihydrate, HCl, Ethanol | Commercially Available |

| Reaction Time | 2 - 4 hours | General Knowledge |

| Temperature | Reflux | General Knowledge |

| Yield | High | General Knowledge |

| Purification | Column Chromatography | General Knowledge |

Step 4: Bromination of Methyl 4-amino-2-thiophenecarboxylate

The activating effect of the amino group directs the electrophilic substitution of bromine to the C5 position. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation.

Protocol:

-

Dissolve methyl 4-amino-2-thiophenecarboxylate in a suitable solvent such as chloroform or carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with a sodium thiosulfate solution to remove any unreacted bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield methyl 4-amino-5-bromo-2-thiophenecarboxylate.

| Parameter | Value | Reference |

| Starting Material | Methyl 4-amino-2-thiophenecarboxylate | Product of Step 3 |

| Reagents | N-Bromosuccinimide (NBS), Chloroform | Commercially Available |

| Reaction Time | 1 - 3 hours | General Knowledge |

| Temperature | Room Temperature | General Knowledge |

| Yield | Good | General Knowledge |

| Purification | Column Chromatography | General Knowledge |

Step 5: Hydrolysis of Methyl 4-amino-5-bromo-2-thiophenecarboxylate

The final step is the deprotection of the carboxylic acid group by hydrolyzing the methyl ester.

Protocol:

-

Dissolve methyl 4-amino-5-bromo-2-thiophenecarboxylate in a mixture of methanol and water.

-

Add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the aqueous solution with dilute hydrochloric acid to a pH of 3-4.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry under vacuum to obtain the final product, this compound.

| Parameter | Value | Reference |

| Starting Material | Methyl 4-amino-5-bromo-2-thiophenecarboxylate | Product of Step 4 |

| Reagents | Sodium hydroxide, Methanol, Water, HCl | Commercially Available |

| Reaction Time | 2 - 4 hours | General Knowledge |

| Temperature | Reflux | General Knowledge |

| Yield | High | General Knowledge |

| Purification | Precipitation and Filtration | General Knowledge |

Workflow and Logical Relationships

The following diagram illustrates the logical workflow of the synthesis, highlighting the key transformations and intermediate products.

Caption: Logical workflow of the synthesis from starting material to final product.

This comprehensive guide provides a robust framework for the synthesis of this compound. The detailed protocols and structured data are intended to facilitate the successful execution of this synthetic route in a research and development setting. Researchers should always adhere to standard laboratory safety practices and perform reactions in a well-ventilated fume hood.

Spectroscopic analysis of 4-Amino-5-bromo-2-thiophenecarboxylic acid

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Amino-5-bromo-2-thiophenecarboxylic acid

Introduction

This compound (CAS No. 89499-42-3) is a substituted thiophene derivative. Thiophene-based compounds are significant scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities and electronic properties.[1] A thorough spectroscopic analysis is fundamental for the verification of the molecular structure and purity of this compound, which is crucial for its application in research and drug development.

This technical guide provides a detailed overview of the spectroscopic analysis of this compound. Due to the limited availability of direct experimental spectra in public databases, this document presents a predicted spectroscopic profile based on data from structurally analogous compounds, including 5-bromothiophene-2-carboxylic acid and other 2-aminothiophene derivatives.[1][2][3] This guide also includes comprehensive, generalized experimental protocols for each analytical technique and a logical workflow for spectroscopic characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from the analysis of similar compounds and established spectroscopic principles.

Table 1: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Medium | N-H stretching (asymmetric & symmetric) |

| ~3300-2500 | Broad | O-H stretching (carboxylic acid dimer) |

| ~1710-1690 | Strong | C=O stretching (conjugated carboxylic acid)[4] |

| ~1620-1580 | Medium | N-H bending |

| ~1530-1430 | Medium | C=C stretching (thiophene ring)[5] |

| ~1300-1200 | Strong | C-O stretching |

| ~700-600 | Medium | C-Br stretching |

Table 2: Predicted UV-Vis Data

| Parameter | Predicted Value | Solvent |

| λmax | ~280-300 nm | Ethanol |

Note: The predicted maximum absorption (λmax) is based on the thiophene-2-carboxylic acid chromophore, with expected bathochromic (red) shifts due to the electron-donating amino group and the bromo substituent.[4][6]

Table 3: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.8 | Singlet (s) | 1H | Thiophene C3-H |

| ~7.0-8.0 | Broad (br) | 2H | -NH₂ |

| ~11.0-13.0 | Broad (br) | 1H | -COOH |

Note: The exact chemical shifts of the -NH₂ and -COOH protons are highly dependent on the solvent and concentration and may exchange with deuterium in solvents like D₂O.[3]

Table 4: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | -COOH |

| ~145-150 | C4-NH₂ |

| ~135-140 | C2-COOH |

| ~125-130 | C3-H |

| ~105-110 | C5-Br |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the analysis of a solid sample using the Attenuated Total Reflectance (ATR) technique.

Methodology:

-

Instrument Preparation: Turn on the FT-IR spectrometer and allow the source and detector to stabilize.

-

Background Scan: Perform a background scan to capture the spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.[7]

-

Sample Analysis: Apply pressure using the ATR press to ensure firm contact between the sample and the crystal.[7]

-

Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is processed to show absorbance or transmittance as a function of wavenumber (cm⁻¹).

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This protocol outlines the analysis of a sample dissolved in a suitable solvent.

Methodology:

-

Instrument Preparation: Power on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize for at least 20 minutes.[8]

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum. This corrects for the absorbance of the solvent and the cuvette.[9]

-

Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer.

-

Data Acquisition: Scan the sample over the desired wavelength range (e.g., 200-800 nm).[8]

-

Data Analysis: The resulting spectrum will show absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for obtaining ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and the magnetic field is "locked" onto the deuterium signal of the solvent.

-

Parameter Adjustment:

-

For ¹H NMR: Standard acquisition parameters are typically used. The spectral width is generally set from -1 to 12 ppm.

-

For ¹³C NMR: A proton-decoupled experiment is standard. A sufficient number of scans (from hundreds to thousands) and an appropriate relaxation delay (e.g., 1-2 seconds) are required to obtain a good signal-to-noise ratio.[10]

-

-

Data Acquisition: The free induction decay (FID) is acquired.

-

Data Processing: A Fourier transform is applied to the FID to generate the NMR spectrum. The spectrum is then phased and baseline-corrected.

-

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[11]

-

Analysis: The ¹H spectrum is analyzed for chemical shift, integration, and multiplicity (singlet, doublet, etc.). The ¹³C spectrum is analyzed for the number of signals and their chemical shifts.[12]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a standard workflow for the structural elucidation and purity assessment of a chemical compound like this compound using multiple spectroscopic techniques.

Caption: Workflow for compound identification and structural confirmation.

Conclusion

The spectroscopic analysis of this compound through FT-IR, UV-Vis, and NMR techniques provides a comprehensive characterization of its molecular structure. FT-IR confirms the presence of key functional groups, while UV-Vis spectroscopy offers insight into the electronic structure of the conjugated thiophene ring. ¹H and ¹³C NMR spectroscopy are indispensable for mapping the precise carbon-hydrogen framework. Although direct experimental data is scarce, the predicted values and generalized protocols presented in this guide offer a robust framework for researchers and scientists to perform and interpret the spectroscopic analysis of this compound and its derivatives, ensuring its identity and purity for applications in drug discovery and materials science.

References

- 1. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Bromothiophene-2-carboxylic acid | C5H3BrO2S | CID 349115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-bromo-thiophene-2-carboxylic acid, CAS No. 7311-63-9 - iChemical [ichemical.com]

- 4. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 5. iosrjournals.org [iosrjournals.org]

- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 10. chem.uiowa.edu [chem.uiowa.edu]

- 11. pubsapp.acs.org [pubsapp.acs.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Purity Assessment of 4-Amino-5-bromo-2-thiophenecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of 4-Amino-5-bromo-2-thiophenecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Given the limited specific literature for this exact molecule, this guide presents a framework based on established analytical principles for structurally related compounds. The experimental protocols provided are illustrative and should be considered as starting points for method development and validation.

Introduction

This compound is a substituted thiophene derivative with functional groups that make it a versatile building block in organic synthesis. Its purity is critical for the successful synthesis of downstream products, ensuring the absence of impurities that could affect reaction yield, product quality, and safety. This guide outlines a multi-pronged approach to purity assessment, employing chromatographic and spectroscopic techniques to identify and quantify the main component and potential impurities.

Hypothetical Synthesis and Potential Impurities

A plausible synthetic route for this compound can be envisioned starting from 2-thiophenecarboxylic acid. This hypothetical pathway is crucial for predicting potential process-related impurities.

A potential, though not definitively published, synthesis could involve the following key steps:

-

Bromination: Introduction of a bromine atom onto the thiophene ring.

-

Nitration: Introduction of a nitro group, which can later be reduced to an amino group.

-

Reduction: Conversion of the nitro group to the desired amino group.

Based on this, potential impurities could include:

-

Starting Materials:

-

2-Thiophenecarboxylic acid

-

-

Intermediates:

-

5-Bromo-2-thiophenecarboxylic acid

-

5-Bromo-4-nitro-2-thiophenecarboxylic acid

-

-

Byproducts:

-

Dibrominated species (e.g., 3,5-Dibromo-2-thiophenecarboxylic acid)

-

Isomers from non-regioselective reactions.

-

Over-reduced or incompletely reduced species.

-

-

Degradation Products:

-

Decarboxylated products.

-

Oxidation products of the amino group.

-

The logical relationship between the target molecule and its potential impurities is visualized in the diagram below.

Analytical Methods for Purity Assessment

A combination of chromatographic and spectroscopic methods is recommended for a thorough purity assessment. The general workflow for such an assessment is outlined below.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the primary technique for quantifying the purity of this compound and its impurities. A reversed-phase method is generally suitable for this type of polar aromatic compound.

Table 1: Example HPLC-UV Method Parameters

| Parameter | Suggested Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 254 nm and 280 nm |

| Sample Preparation | 1 mg/mL in Methanol or Acetonitrile |

Experimental Protocol:

-

Mobile Phase Preparation: Prepare mobile phases A and B as described in Table 1. Filter and degas the mobile phases before use.

-

Standard Preparation: Accurately weigh and dissolve the reference standard of this compound to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for linearity assessment.

-

Sample Preparation: Prepare the sample to be tested at a concentration of 1 mg/mL in the same diluent as the standard.

-

Chromatographic Run: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.

-

Data Analysis: Determine the retention time of the main peak from the standard injection. Calculate the purity of the sample using the area percent method. Identify and quantify any impurities relative to the main peak.

Table 2: Example Purity Data from HPLC Analysis

| Peak No. | Retention Time (min) | Area (%) | Possible Identity |

| 1 | 4.5 | 0.15 | Starting Material (e.g., 2-Thiophenecarboxylic acid) |

| 2 | 8.2 | 0.25 | Intermediate (e.g., 5-Bromo-2-thiophenecarboxylic acid) |

| 3 | 12.5 | 99.50 | This compound |

| 4 | 15.1 | 0.10 | Unknown Impurity |

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is invaluable for the identification of impurities. It provides molecular weight information that aids in structural elucidation.

Experimental Protocol (LC-MS):

-

Utilize an HPLC method similar to the one described for purity analysis.

-

The column eluent is directed to a mass spectrometer.

-

Electrospray ionization (ESI) in both positive and negative ion modes is recommended to ensure ionization of the parent compound and a wide range of potential impurities.

-

Acquire full scan mass spectra to determine the molecular weights of all eluting peaks. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of approximately equal intensity), which is a key diagnostic feature.

Table 3: Expected Mass Spectrometry Data

| Compound | Molecular Formula | Expected [M-H]⁻ (m/z) | Expected [M+H]⁺ (m/z) |

| This compound | C₅H₄BrNO₂S | 220.9 / 222.9 | 222.9 / 224.9 |

| 5-Bromo-2-thiophenecarboxylic acid | C₅H₃BrO₂S | 205.9 / 207.9 | 207.9 / 209.9 |

| 5-Bromo-4-nitro-2-thiophenecarboxylic acid | C₅H₂BrNO₄S | 250.9 / 252.9 | 252.9 / 254.9 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of the main component and the characterization of impurities if they can be isolated or are present in sufficient concentration.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

¹H NMR: Acquire a proton NMR spectrum. The chemical shifts, splitting patterns, and integration of the signals will provide information about the protons on the thiophene ring and the amino and carboxylic acid groups.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number of unique carbon atoms and their chemical environments.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~7.0 - 8.0 | Singlet |

| ¹H | ~6.0 - 7.0 | Broad Singlet |

| ¹H | ~12.0 - 13.0 | Broad Singlet |

| ¹³C | ~160.0 - 170.0 | |

| ¹³C | ~140.0 - 150.0 | |

| ¹³C | ~120.0 - 130.0 | |

| ¹³C | ~110.0 - 120.0 | |

| ¹³C | ~90.0 - 100.0 |

Note: These are estimated chemical shifts and will need to be confirmed with an authentic reference standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the presence of key functional groups.

Experimental Protocol:

-

Acquire an FTIR spectrum of the solid sample, typically using an Attenuated Total Reflectance (ATR) accessory.

-

Identify the characteristic absorption bands for the functional groups present.

Table 5: Characteristic FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (amino) | 3300 - 3500 |

| O-H stretch (acid) | 2500 - 3300 (broad) |

| C=O stretch (acid) | 1680 - 1710 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-N stretch | 1250 - 1350 |

| C-Br stretch | 500 - 600 |

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach. While HPLC-UV serves as the primary tool for quantification, techniques like LC-MS, NMR, and FTIR are essential for comprehensive structural confirmation and impurity identification. The methodologies and data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to establish reliable purity testing protocols for this important chemical intermediate. It is imperative to validate these analytical methods for their intended use to ensure the accuracy and reliability of the results.

An In-depth Technical Guide to the Synthesis of 4-Amino-5-bromo-2-thiophenecarboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathways for 4-amino-5-bromo-2-thiophenecarboxylic acid and its principal derivatives, namely esters and amides. The synthesis of the core compound is predicated on the regioselective bromination of a commercially available precursor. This document outlines the theoretical basis for this synthetic strategy, provides detailed experimental protocols for the synthesis of the core molecule and its derivatives, and presents quantitative data from analogous reactions to guide laboratory work.

Core Synthesis: Regioselective Bromination of 4-Amino-2-thiophenecarboxylic Acid

The most direct synthetic route to this compound involves the electrophilic bromination of 4-amino-2-thiophenecarboxylic acid. The regioselectivity of this reaction is governed by the electronic effects of the substituents on the thiophene ring. The amino group at the C4 position is a potent activating group and directs electrophiles to the ortho and para positions. In the context of the thiophene ring, this strongly activates the adjacent C5 position. Conversely, the carboxylic acid group at C2 is a deactivating group. Therefore, electrophilic attack is overwhelmingly directed to the C5 position, leading to the desired 5-bromo isomer. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation, as it provides a source of electrophilic bromine under relatively mild conditions. To prevent potential side reactions involving the amino group, it may be protected as an acetamide prior to bromination.

A plausible synthetic pathway is the protection of the amine, followed by bromination and subsequent deprotection.

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 4-Acetamido-2-thiophenecarboxylic Acid (Amine Protection)

-

Suspend 4-amino-2-thiophenecarboxylic acid (1.0 eq.) in glacial acetic acid.

-

Add acetic anhydride (1.2 eq.) to the suspension.

-

Heat the mixture at reflux for 2 hours, during which the solid should dissolve.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 4-Acetamido-5-bromo-2-thiophenecarboxylic Acid (Bromination)

-

Dissolve 4-acetamido-2-thiophenecarboxylic acid (1.0 eq.) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and chloroform.

-

Add N-bromosuccinimide (1.1 eq.) portion-wise to the solution while stirring at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water to remove any unreacted NBS and succinimide, and dry under vacuum.

Step 3: Synthesis of this compound (Deprotection)

-

Suspend the crude 4-acetamido-5-bromo-2-thiophenecarboxylic acid (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture at reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

| Step | Reactants | Reagents/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Bromination | 3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide | Br₂, Acetic Acid, CHCl₃ | Room Temp | 18 | 80 | [1] |

| Bromination | 4-Methoxyacetophenone | NBS, Mandelic Acid, ACN/H₂O | Room Temp | - | 85 | [2] |

Synthesis of this compound Derivatives

The carboxylic acid functionality of the title compound allows for the synthesis of various derivatives, most notably esters and amides, which are common in medicinal chemistry.

Esterification can be achieved through several standard methods. A common approach is the Steglich esterification, which uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This method is mild and often provides good yields.

Caption: Workflow for the synthesis of ester derivatives.

Experimental Protocol: Steglich Esterification

-

Dissolve this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM).

-

Add the desired alcohol (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).

-

Cool the mixture in an ice bath and add a solution of DCC (1.2 eq.) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography on silica gel.

Quantitative Data for Esterification (Analogous Reactions)

| Starting Material | Alcohol | Coupling Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |

| 5-Bromothiophene-2-carboxylic acid | Amyl alcohol | DCC, DMAP | DCM | 30 | 75 | [3] |

The synthesis of amides from the carboxylic acid requires activation of the carboxyl group to facilitate nucleophilic attack by an amine. This can be accomplished by converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the desired amine. Alternatively, peptide coupling reagents can be used for a one-pot procedure.

Caption: Workflow for the synthesis of amide derivatives.

Experimental Protocol: Amide Synthesis via Acid Chloride

-

Acid Chloride Formation: Gently reflux a mixture of this compound (1.0 eq.) and thionyl chloride (2-3 eq.) for 2-3 hours. Remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is often used directly in the next step.

-

Amide Formation: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM or THF). Cool the solution in an ice bath.

-

Add a solution of the desired amine (1.2 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, 1M HCl, and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude amide by recrystallization or column chromatography.

Quantitative Data for Amidation (Analogous Reactions)

| Starting Material | Amine | Coupling/Activating Agent | Yield (%) | Reference |

| N-phenyl-5-propylthiophene-2-carboxamide | - (formylation) | n-BuLi, DMF | 77 | [1] |

| 5-Bromothiophene-2-carboxylic acid | 4-methylpyridin-2-amine | TiCl₄, pyridine | 80 | [3] |

Disclaimer: The provided experimental protocols are based on established chemical principles and analogous reactions reported in the literature. Researchers should conduct their own risk assessments and optimize the reaction conditions for their specific substrates and laboratory settings.

References

The Versatile Scaffold: Unlocking the Potential of 4-Amino-5-bromo-2-thiophenecarboxylic Acid in Medicinal Chemistry

For Immediate Release

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Among the myriad of heterocyclic scaffolds available to medicinal chemists, the thiophene nucleus holds a privileged position due to its diverse biological activities. This in-depth technical guide explores the multifaceted applications of a key derivative, 4-Amino-5-bromo-2-thiophenecarboxylic acid, as a versatile building block in the development of next-generation therapeutics, with a particular focus on its role in the synthesis of potent kinase inhibitors for cancer therapy.

The this compound Core: A Privileged Starting Point

This compound is a trifunctionalized thiophene derivative that offers multiple reaction sites for chemical modification. The presence of an amino group, a bromine atom, and a carboxylic acid on the thiophene ring allows for a wide range of chemical transformations, making it a valuable starting material for the synthesis of diverse compound libraries. This versatility has positioned it as a key intermediate in the development of compounds targeting a variety of diseases, including diabetes and hypertension.[1]

Applications in Kinase Inhibition for Oncology

Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have emerged as a major class of targeted cancer therapies. The 4-aminothiophene scaffold, and by extension, derivatives of this compound, have been extensively explored for the development of potent and selective kinase inhibitors.

One of the most prominent applications of this scaffold is in the synthesis of thieno[2,3-d]pyrimidines, which are bioisosteres of purines and have demonstrated significant activity against a range of kinases. The general synthetic approach involves the cyclization of a 2-aminothiophene-3-carboxylate or carbonitrile with various reagents.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it a prime target for anti-cancer drug development. Several classes of VEGFR-2 inhibitors have been developed based on the 4-aminothiophene scaffold. The 4-amino group can act as a key "hinge binding" moiety, interacting with the backbone of the kinase hinge region, a common feature of many kinase inhibitors.[2]

Derivatives of this compound can be elaborated into potent VEGFR-2 inhibitors. For instance, the carboxylic acid can be converted to an amide, and the amino group can be further functionalized or cyclized to form the thieno[2,3-d]pyrimidine core. Molecular docking studies have confirmed the ability of such compounds to bind effectively to the VEGFR-2 active site.[3]

dot

Quantitative Data Summary

The following table summarizes the inhibitory activities of various thiophene-based compounds, highlighting the potential of this scaffold in generating potent kinase inhibitors. While specific data for direct derivatives of this compound are not extensively available in the public domain, the data for structurally related compounds underscore the promise of this chemical class.

| Compound Class | Target Kinase | IC50 (µM) | Cell Line | Reference |

| Substituted 4-amino-2-thiopyrimidines | VEGFR-2 | 0.12 - 0.19 | - | [3] |

| Substituted 4-amino-2-thiopyrimidines | BRAF-WT | 0.11 - 0.22 | - | [3] |

| Thieno[2,3-d]pyrimidines | FLT3 | Varies | HT-29, HepG-2, MCF-7 | [4] |

| Thiophene-3-carboxamides | VEGFR-2 | 0.191 | A549 | [5] |

Experimental Protocols

General Synthesis of 4-Amino-5-bromo-2-thiophenecarboxamides

A common synthetic route to functionalize this compound is through amide bond formation.

Protocol: Amide Coupling using HATU

-

To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add the desired amine (1.1 eq).

-

Add a coupling reagent such as HATU (1,1'-[Azobis(cyclohexanecarbonitrile)]) (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-5-bromo-2-thiophenecarboxamide.[6]

dot

Synthesis of Thieno[2,3-d]pyrimidin-4-ones

The this compound can be a precursor to thieno[2,3-d]pyrimidin-4-ones. The synthesis typically involves esterification of the carboxylic acid followed by cyclization.

Protocol: Two-Step Synthesis of Thieno[2,3-d]pyrimidin-4-ones

-

Esterification: Convert this compound to its corresponding methyl or ethyl ester using standard esterification methods (e.g., refluxing in methanol or ethanol with a catalytic amount of sulfuric acid).

-

Cyclization: Reflux the resulting 2-amino-3-alkoxycarbonylthiophene with formamide to yield the thieno[2,3-d]pyrimidin-4-one.[7] Alternatively, reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by treatment with an amine in acetic acid can also yield the desired thieno[2,3-d]pyrimidine core.[8]

-

Purify the product by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

To evaluate the biological activity of the synthesized compounds, an in vitro kinase inhibition assay is performed.

Protocol: VEGFR-2 Kinase Assay

-

Prepare a reaction mixture containing recombinant human VEGFR-2 kinase, a suitable substrate peptide, and the test compound at various concentrations in a kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 37°C for a specified period (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution.

-

Quantify the amount of phosphorylated substrate using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody or a fluorescence-based method.

-

Calculate the half-maximal inhibitory concentration (IC50) value for each compound by plotting the percentage of inhibition against the compound concentration.

dot

Conclusion and Future Directions

This compound represents a highly versatile and valuable scaffold for the discovery of novel therapeutic agents. Its utility in the synthesis of potent kinase inhibitors, particularly those targeting VEGFR-2, highlights its significance in the field of oncology. The multiple reactive sites on the thiophene ring provide a platform for generating diverse chemical libraries, increasing the probability of identifying lead compounds with desirable pharmacological properties.

Future research efforts should focus on the synthesis and biological evaluation of a broader range of derivatives of this compound. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds against specific kinase targets. Furthermore, exploration of this scaffold for other therapeutic areas beyond oncology holds significant promise. The continued investigation of this privileged core structure is poised to contribute to the development of innovative medicines to address unmet medical needs.

References

- 1. This compound [myskinrecipes.com]

- 2. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. growingscience.com [growingscience.com]

- 7. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols for the Synthesis of Antidiabetic Drugs Using 4-Amino-5-bromo-2-thiophenecarboxylic acid

Abstract: This document provides detailed application notes and experimental protocols for the synthesis of a potent antidiabetic agent, specifically a Sodium-Glucose Co-transporter 2 (SGLT2) inhibitor, utilizing 4-Amino-5-bromo-2-thiophenecarboxylic acid as a key starting material. The synthesis involves a multi-step pathway to generate a crucial thiophene intermediate, which is subsequently converted to a final drug substance analogous to Canagliflozin. These notes are intended for researchers, scientists, and drug development professionals in the field of medicinal chemistry and pharmaceutical sciences.

Introduction

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents. In the realm of metabolic disorders, thiophene-based compounds have emerged as effective antidiabetic drugs, most notably as inhibitors of the Sodium-Glucose Co-transporter 2 (SGLT2). SGLT2 inhibitors represent a novel class of oral hypoglycemic agents that lower blood glucose levels by promoting its excretion in the urine, independent of insulin action.

This compound is a versatile building block that, through a series of chemical transformations, can be elaborated into key intermediates for the synthesis of SGLT2 inhibitors. This document outlines a comprehensive synthetic strategy, including detailed experimental protocols, for the conversion of this compound into a Canagliflozin analogue, a marketed SGLT2 inhibitor.

Signaling Pathway of SGLT2 Inhibitors

SGLT2 is a protein primarily located in the proximal convoluted tubules of the kidneys and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus.[1][2][3] In individuals with type 2 diabetes, the expression and activity of SGLT2 are often upregulated, contributing to persistent hyperglycemia.

SGLT2 inhibitors competitively and selectively block the SGLT2 protein, thereby preventing glucose reabsorption.[4][5] This leads to increased urinary glucose excretion, which in turn lowers blood glucose levels.[6][7] The mechanism of action is independent of insulin secretion or sensitivity, offering a unique therapeutic approach to managing type 2 diabetes.[4] Beyond glycemic control, SGLT2 inhibitors have demonstrated significant cardiovascular and renal protective benefits.[1][6]

Proposed Synthetic Pathway

The synthesis of the Canagliflozin analogue from this compound is a multi-step process. The overall strategy involves the initial modification of the starting material to form a key thiophene intermediate, followed by coupling with a glycosyl donor and subsequent deprotection to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2,5-Dibromothiophene

This step involves the conversion of the amino group of the starting material into a bromo group via a Sandmeyer-type reaction.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Suspend this compound (1.0 eq) in a mixture of HBr (48%) and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of CuBr (1.2 eq) in HBr (48%).

-

Slowly add the diazonium salt solution to the CuBr solution, allowing for the evolution of nitrogen gas.

-

After the addition is complete, warm the reaction mixture to room temperature and stir for 2 hours.

-

Extract the mixture with DCM (3 x 50 mL).

-

Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2,5-dibromothiophene.

| Parameter | Value |

| Reaction Time | 3-4 hours |

| Temperature | 0-5 °C to RT |

| Expected Yield | 70-80% |

Step 2: Synthesis of 2-Bromo-5-(4-fluorophenyl)thiophene

This step involves a Suzuki cross-coupling reaction to introduce the 4-fluorophenyl group.[8][9][10]

Materials:

-

2,5-Dibromothiophene

-

4-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

Protocol:

-

To a solution of 2,5-dibromothiophene (1.0 eq) in a mixture of toluene and ethanol, add 4-fluorophenylboronic acid (1.1 eq) and K₂CO₃ (2.0 eq) dissolved in water.

-

Degas the mixture with nitrogen or argon for 15-20 minutes.

-

Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90 °C) and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Value |

| Reaction Time | 12-16 hours |

| Temperature | 80-90 °C |

| Expected Yield | 80-90% |

Step 3: Synthesis of (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone

This step involves a Friedel-Crafts acylation reaction.[11]

Materials:

-

2-Bromo-5-(4-fluorophenyl)thiophene

-

5-Bromo-2-methylbenzoyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl, 1M)

Protocol:

-

Dissolve 2-bromo-5-(4-fluorophenyl)thiophene (1.0 eq) in anhydrous DCM and cool to 0 °C.

-

Slowly add anhydrous AlCl₃ (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 5-bromo-2-methylbenzoyl chloride (1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by carefully pouring it onto a mixture of ice and 1M HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by recrystallization or column chromatography.

| Parameter | Value |

| Reaction Time | 4-6 hours |

| Temperature | 0 °C to RT |

| Expected Yield | 75-85% |

Step 4: Reduction of (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone

This step reduces the ketone to a methylene group to form the key intermediate.[12][13]

Materials:

-

(5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone

-

Triethylsilane (Et₃SiH)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dichloromethane (DCM)

Protocol:

-

Dissolve the ketone (1.0 eq) in anhydrous DCM and cool to 0 °C.

-

Add triethylsilane (2.0-3.0 eq) to the solution.

-

Slowly add boron trifluoride diethyl etherate (2.0-3.0 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-